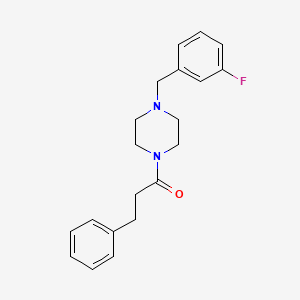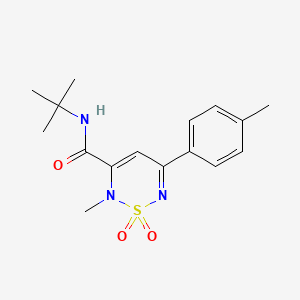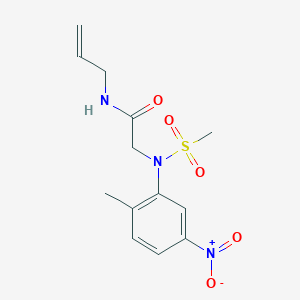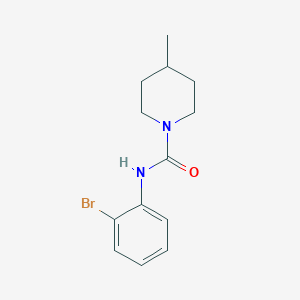
1-(3-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine
Übersicht
Beschreibung
1-(3-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated.
Wirkmechanismus
The exact mechanism of action of 1-(3-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine is not fully understood. However, studies have suggested that the compound may exert its neuroprotective and antidepressant effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been suggested that the compound may act as an antioxidant, reducing the levels of reactive oxygen species and protecting neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has a range of biochemical and physiological effects. The compound has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to reduce the levels of reactive oxygen species and protect neurons from oxidative stress-induced damage. In addition, the compound has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential use as a neuroprotective agent. The compound has been shown to have a protective effect on neurons against oxidative stress-induced damage. It has also been investigated for its potential use as an antidepressant and anxiolytic agent. However, one of the limitations of using the compound in lab experiments is the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine. One of the areas of interest is its potential use in the treatment of addiction and drug abuse. Studies have shown that the compound may have a modulatory effect on the reward system in the brain, which could make it a potential candidate for the treatment of addiction. Another area of interest is the study of the compound's mechanism of action. Further studies are needed to fully understand the exact mechanism of action of the compound and its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has been studied for its potential use in various scientific research applications. One of the areas of interest is its potential use as a neuroprotective agent. Studies have shown that the compound has a protective effect on neurons against oxidative stress-induced damage. It has also been investigated for its potential use as an antidepressant and anxiolytic agent. In addition, the compound has been studied for its potential use in the treatment of addiction and drug abuse.
Eigenschaften
IUPAC Name |
1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c21-19-8-4-7-18(15-19)16-22-11-13-23(14-12-22)20(24)10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICUQRNNGZMVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Fluorobenzyl)piperazin-1-yl]-3-phenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-5-({4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4540939.png)
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4540941.png)

![N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4540956.png)
![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4540969.png)

![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4540996.png)
![2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4541001.png)

![2-{[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4541016.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4541029.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4541036.png)
![1-({1-[(4-tert-butylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4541041.png)